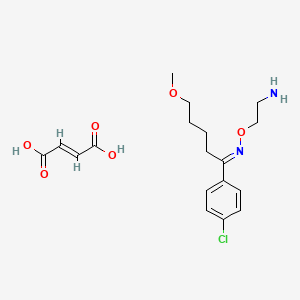

Clovoxamine fumarate

Übersicht

Beschreibung

4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenone group, a methoxy group, and an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate typically involves multiple steps:

Formation of 4’-Chloro-5-methoxyvalerophenone: This can be achieved through the Friedel-Crafts acylation of 4-chloroanisole with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxime Formation: The ketone group of 4’-Chloro-5-methoxyvalerophenone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

Oxime Ether Formation: The oxime is then reacted with 2-aminoethanol to form the oxime ether.

Fumarate Salt Formation: Finally, the oxime ether is reacted with fumaric acid to form the fumarate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

Oxidation: Corresponding aldehydes or acids.

Reduction: Amines.

Substitution: Substituted phenones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Clovoxamine fumarate is classified as a selective serotonin reuptake inhibitor (SSRI). Its mechanism involves the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft, which is believed to alleviate symptoms of depression and anxiety. The compound is structurally related to fluvoxamine maleate, which is an established SSRI used in clinical practice.

Major Depressive Disorder

A randomized placebo-controlled trial involving 44 outpatients with major depression assessed the efficacy of this compound. Patients were rated on standardized scales for depression severity, showing promising results in symptom reduction compared to placebo .

Anxiety Disorders

Clovoxamine has been investigated for its anxiolytic properties. The compound's ability to modulate serotonin levels suggests potential benefits in treating generalized anxiety disorder and obsessive-compulsive disorder (OCD), similar to fluvoxamine maleate .

Case Studies and Clinical Trials

Research Findings

Recent studies have highlighted various aspects of clovoxamine's efficacy and safety profile:

- Efficacy in Depression and Anxiety : this compound has shown effectiveness in reducing symptoms of depression and anxiety in clinical settings, although more extensive trials are needed to confirm these findings.

- Safety Profile : Adverse events reported include gastrointestinal disturbances and central nervous system effects, which are consistent with other SSRIs .

Wirkmechanismus

The mechanism of action of 4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxime group could play a role in chelating metal ions or forming hydrogen bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4’-Chloro-5-methoxyvalerophenone: Lacks the oxime and aminoethyl groups.

4’-Chloro-5-methoxyacetophenone: Similar structure but with a shorter carbon chain.

4’-Chloro-5-methoxybenzophenone: Contains a benzophenone core instead of a valerophenone core.

Uniqueness

4’-Chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate is unique due to the presence of both an oxime and an aminoethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Clovoxamine fumarate, a compound closely related to fluvoxamine, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating mood disorders. This article explores the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse sources.

Overview of this compound

This compound is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). It shares structural similarities with fluvoxamine but exhibits distinct pharmacological properties. The compound has been studied for its effects on serotonin transporters and its overall impact on neurotransmitter systems.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Clovoxamine is well-absorbed following oral administration, with peak plasma concentrations typically occurring within 1-4 hours.

- Distribution : The compound has a volume of distribution that suggests extensive tissue binding. It crosses the blood-brain barrier effectively, which is crucial for its antidepressant effects.

- Metabolism : Clovoxamine undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Notably, it produces several metabolites, some of which may contribute to its pharmacological effects.

- Excretion : The elimination half-life of Clovoxamine is approximately 15-20 hours, allowing for once or twice daily dosing in clinical settings.

Pharmacodynamics

This compound's mechanism of action involves the inhibition of serotonin reuptake at the synaptic cleft. This action results in increased serotonin availability, which is beneficial for mood regulation.

Key Findings from Research Studies

- Serotonin Transporter Occupancy : Studies indicate that Clovoxamine has a significant occupancy rate at the serotonin transporter (SERT), which correlates with its antidepressant effects .

- Electroencephalographic Changes : Research has shown that treatment with Clovoxamine can lead to observable changes in EEG patterns, suggesting alterations in brain activity associated with mood improvement .

- Clinical Efficacy : In clinical trials focusing on obsessive-compulsive disorder (OCD), patients treated with Clovoxamine exhibited significant reductions in symptom severity compared to placebo groups .

Case Studies and Clinical Applications

Several case studies have highlighted the effectiveness of this compound in treating various psychiatric disorders:

- Obsessive-Compulsive Disorder (OCD) : A multicenter trial demonstrated that patients receiving Clovoxamine experienced a mean reduction of 4-5 points on the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) compared to 2 points for placebo .

- Long-term Use : While the long-term efficacy of Clovoxamine has not been extensively studied beyond six weeks, initial findings suggest that continuous treatment may lead to sustained improvements in mood and anxiety symptoms .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound relative to other SSRIs, the following table summarizes key pharmacological properties:

| Property | This compound | Fluvoxamine | Other SSRIs |

|---|---|---|---|

| SERT Affinity | Moderate | High | Variable |

| Half-life | 15-20 hours | 15.6 hours | 10-30 hours |

| Clinical Indications | OCD | OCD, Depression | Depression, Anxiety |

| Metabolic Pathways | CYP450 | CYP450 | CYP450 |

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14+;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFGGHPYWKSXTN-QCHLHFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866440 | |

| Record name | Clovoxamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54739-21-8 | |

| Record name | 1-Pentanone, 1-(4-chlorophenyl)-5-methoxy-, O-(2-aminoethyl)oxime, (1E)-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clovoxamine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clovoxamine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOVOXAMINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21VG81S0IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.